molecular formula C22H18FN3OS2 B2401529 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923677-25-2

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2401529
CAS No.: 923677-25-2
M. Wt: 423.52
InChI Key: LBUAIUYVYSGSTQ-UHFFFAOYSA-N
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Description

This compound features a 6-fluorobenzo[d]thiazol-2-yl core, an acetamide backbone substituted with a 4-(methylthio)phenyl group, and a pyridin-4-ylmethyl moiety on the nitrogen atom. The methylthio group on the phenyl ring contributes to lipophilicity, while the pyridinylmethyl substituent may facilitate hydrogen bonding or π-stacking interactions in biological systems.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS2/c1-28-18-5-2-15(3-6-18)12-21(27)26(14-16-8-10-24-11-9-16)22-25-19-7-4-17(23)13-20(19)29-22/h2-11,13H,12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUAIUYVYSGSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C22_{22}H18_{18}FN3_3OS2_2
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 923677-25-2

This structure incorporates a benzothiazole moiety, which is known for its diverse biological activities, and the presence of a fluorine atom and a methylthio group, which can significantly influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The following points summarize its mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can modulate receptor functions, impacting signaling pathways associated with disease processes.
  • Enhanced Binding Affinity : The incorporation of fluorine enhances binding affinity to biological targets due to increased lipophilicity and electron-withdrawing effects.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines.

Case Study:
A study on thiazole derivatives demonstrated that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity in normal cells. This suggests a promising therapeutic window for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Benzothiazole derivatives are often evaluated for their effectiveness against various pathogens.

Activity Type Target Pathogen Result
AntimicrobialBacteria & FungiModerate to high inhibition observed in vitro

Structure-Activity Relationship (SAR)

The SAR analysis of benzothiazole derivatives highlights the importance of substituents on the benzothiazole ring. Variations in the methylthio group and the position of fluorine can lead to significant changes in biological activity.

Key Findings:

  • Fluorine Substitution : Enhances lipophilicity and improves binding efficiency.
  • Methylthio Group : Influences membrane permeability and overall bioavailability.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Melting Point (°C) logP (Calculated) Key Substituents
Target Compound N/A ~3.8 6-F-BT, 4-MeS-Ph, Pyridin-4-ylmethyl
4m 252.8 ~3.2 6-F-BT, Dihydroisoquinolinyl
GSK1570606A N/A ~2.9 4-F-Ph, Pyridin-2-yl-thiazole
Compound 13 289–290 ~2.8 4-MeO-Ph, Piperazinyl

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide?

A1. Synthesis optimization requires precise control of:

  • Temperature : Reactions involving thiazole and pyridine moieties often proceed at 60–80°C to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution reactions, critical for forming acetamide bonds .
  • Reaction time : Multi-step syntheses typically require 12–24 hours for intermediate purification, monitored via TLC .
  • Catalysts : Use of anhydrous AlCl₃ or Pd-based catalysts improves yields in heterocyclic ring formation .

Q. Q2. How should researchers characterize the structural integrity of this compound?

A2. Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the benzothiazole and pyridine rings .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the acetamide backbone .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Q3. What preliminary assays are recommended to evaluate biological activity?

A3. Start with:

  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays, leveraging the compound’s thiazole-pyridine scaffold .
  • Solubility testing : Use DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in biological activity data across studies?

A4. Contradictions often arise from:

  • Varied assay conditions : Standardize pH (7.4), temperature (37°C), and serum content .
  • Metabolic instability : Use liver microsome assays to identify degradation pathways .
  • Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target interactions .
  • Data cross-validation : Combine SPR (surface plasmon resonance) for binding affinity with transcriptomic profiling .

Q. Q5. What strategies are effective for studying the compound’s stability and degradation pathways?

A5. Advanced approaches include:

  • Forced degradation studies : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation products .
  • LC-MS/MS : Quantify degradants and propose fragmentation pathways .
  • Computational modeling : DFT calculations predict reactive sites (e.g., sulfur in methylthio groups) prone to oxidation .

Q. Table 1: Stability Profile Under Stress Conditions

ConditionDegradation Products IdentifiedAnalytical Method Used
Acidic hydrolysisDes-fluoro benzothiazoleHPLC-MS
UV light exposureSulfoxide derivativesNMR/IR

Q. Q6. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

A6. Integrate:

  • Proteomics : SILAC (stable isotope labeling) to identify protein targets .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • In vivo PET imaging : Radiolabel with ¹⁸F (fluorine-18) for real-time biodistribution tracking .

Q. Q7. What advanced synthetic routes improve regioselectivity in fluorobenzothiazole functionalization?

A7. Key methodologies:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct fluorine substitution on benzothiazole .
  • Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% yield .
  • Protecting groups : Boc (tert-butoxycarbonyl) for pyridinylmethyl amines prevents unwanted side reactions .

Methodological Guidance for Data Interpretation

Q. Q8. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS)?

A8. Follow this workflow:

Reproducibility : Repeat synthesis and characterization under identical conditions .

Hybrid techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

Isotopic labeling : ¹⁵N/¹⁹F-labeled analogs confirm peak assignments .

Q. Q9. What computational tools are recommended for structure-activity relationship (SAR) studies?

A9. Leverage:

  • QSAR models : MOE or RDKit to correlate substituent effects (e.g., methylthio vs. methoxy) with bioactivity .
  • Molecular dynamics (MD) : GROMACS simulations predict binding stability in aqueous environments .
  • ADMET prediction : SwissADME or pkCSM forecasts pharmacokinetic properties .

Cross-Disciplinary Applications

Q. Q10. How can this compound be adapted for neurodegenerative disease research?

A10. Potential adaptations:

  • Blood-brain barrier (BBB) penetration : Modify logP (2–3) via ester prodrugs .
  • Tau protein inhibition : Screen against tau aggregation assays using thioflavin T fluorescence .
  • Neuroinflammation models : Test in microglial BV-2 cells for COX-2/NF-κB inhibition .

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